molecular formula C19H28N2+2 B14320390 1-Methyl-1'-octyl-4,4'-bipyridin-1-ium CAS No. 105834-92-2

1-Methyl-1'-octyl-4,4'-bipyridin-1-ium

Cat. No.: B14320390
CAS No.: 105834-92-2
M. Wt: 284.4 g/mol
InChI Key: YOTYBNOOZQSAOV-UHFFFAOYSA-N
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Description

1-Methyl-1'-octyl-4,4'-bipyridin-1-ium is a viologen derivative featuring a 4,4'-bipyridinium core substituted with methyl and octyl groups at the N1 and N1' positions, respectively. Viologens (bipyridinium salts) are redox-active compounds widely studied for applications in electrochemistry, catalysis, and supramolecular chemistry. The octyl chain in this compound introduces hydrophobicity, influencing its solubility, self-assembly, and interactions in both solution and solid states.

Properties

CAS No.

105834-92-2

Molecular Formula

C19H28N2+2

Molecular Weight

284.4 g/mol

IUPAC Name

1-methyl-4-(1-octylpyridin-1-ium-4-yl)pyridin-1-ium

InChI

InChI=1S/C19H28N2/c1-3-4-5-6-7-8-13-21-16-11-19(12-17-21)18-9-14-20(2)15-10-18/h9-12,14-17H,3-8,13H2,1-2H3/q+2

InChI Key

YOTYBNOOZQSAOV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-1’-octyl-4,4’-bipyridin-1-ium typically involves the alkylation of 4,4’-bipyridine. One common method is the reaction of 4,4’-bipyridine with methyl iodide and octyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile or ethanol under reflux conditions .

Industrial Production Methods

Industrial production of 1-Methyl-1’-octyl-4,4’-bipyridin-1-ium may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-1’-octyl-4,4’-bipyridin-1-ium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Methyl-1’-octyl-4,4’-bipyridin-1-ium has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-1’-octyl-4,4’-bipyridin-1-ium involves its ability to undergo reversible redox reactions. The compound can accept and donate electrons, making it useful in redox chemistry. Its molecular targets include various enzymes and proteins that participate in electron transfer processes. The pathways involved often include the formation of radical intermediates and the stabilization of charged species .

Comparison with Similar Compounds

Comparison with Structurally Similar Bipyridinium Compounds

Substituent Effects on Physical and Chemical Properties

Alkyl Chain Length Variations
  • 1-Methyl-1'-pentyl-4,4'-bipyridinium diiodide (C16H22N2·2I):

    • The pentyl (C5) chain reduces hydrophobicity compared to the octyl (C8) derivative.
    • Shorter chains favor stronger π-π stacking in crystals due to reduced steric hindrance .
    • Electrochemical Behavior : Shorter alkyl chains enhance solubility in polar solvents, improving electron transfer kinetics in redox reactions .
  • 1-Methyl-1'-tetradecyl-4,4'-bipyridinium dichloride (C28H46N2·2Cl):

    • The tetradecyl (C14) chain drastically increases hydrophobicity, limiting aqueous solubility.
    • Longer chains promote micelle formation in solution and interdigitated layered structures in crystals .
  • Target Compound (Octyl Chain) :

    • Balances moderate hydrophobicity (C8) with partial solubility in organic solvents like acetonitrile or THF.
    • Expected to exhibit weaker π-π interactions than methyl/pentyl analogs but stronger van der Waals forces than tetradecyl derivatives.
Functional Group Variations
  • 1-Methyl-1'-carboxymethyl-4,4'-bipyridinium (MC²⁺) :
    • Carboxymethyl groups introduce negative charge and hydrogen-bonding capability, enhancing water solubility and enabling pH-dependent behavior .
  • 1-Methyl-1'-benzyl-4,4'-bipyridinium :
    • Aromatic benzyl groups enable π-π interactions with aromatic solvents or substrates, useful in catalysis .

Crystallographic and Supramolecular Behavior

Crystal Packing
  • 1,1′-Methylenebis(4,4′-bipyridin-1-ium) dibromide :

    • Forms chevron-shaped cations with π-π stacked columns (3.49 Å intermolecular C…C distance) stabilized by bromide ions .
    • Smaller anions (Br⁻ vs. PF6⁻) promote tighter packing and hydrogen bonding .
  • 1-Methyl-1'-octyl-4,4'-bipyridin-1-ium :

    • Predicted to adopt layered structures with interdigitated octyl chains, reducing π-π stacking efficiency compared to methyl/pentyl analogs.
    • Larger alkyl chains may increase unit cell parameters (e.g., longer b -axis in orthorhombic systems) .
Hydrogen Bonding and Anion Interactions
  • 4,4′-Bipyridin-1-ium Perchlorate Dihydrate: Monoprotonated cations form supramolecular chains via N–H···N hydrogen bonds, with perchlorate anions and water mediating interchain interactions .
  • Octyl Derivative :
    • The octyl group likely disrupts hydrogen-bonding networks, favoring hydrophobic interactions. Bromide or iodide counterions may occupy interstitial spaces between alkyl chains .
Redox Potentials
  • SHE (for MV²⁺ → MV⁺•).
  • 1-Methyl-1'-octyl-4,4'-bipyridin-1-ium: The octyl group’s electron-donating effect may slightly shift reduction potentials compared to MV²⁺. Enhanced solubility in non-aqueous media enables use in organic electrochemistry .
CO₂ Reduction
  • Viologens with carboxymethyl or aminoethyl substituents show higher catalytic activity in aqueous CO₂ reduction due to proton-coupled electron transfer .
  • The octyl derivative’s hydrophobicity may limit aqueous applications but improve compatibility with non-polar catalysts or membranes.

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